2-Bromo-4-fluoronicotinaldehyde
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Overview
Description
2-Bromo-4-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted with bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoronicotinaldehyde typically involves the bromination and fluorination of nicotinaldehyde derivatives. One common method is the bromination of 4-fluoronicotinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoronicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution Products: Various substituted nicotinaldehyde derivatives.
Oxidation Products: 2-Bromo-4-fluoronicotinic acid.
Reduction Products: 2-Bromo-4-fluoronictinol.
Scientific Research Applications
2-Bromo-4-fluoronicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural properties.
Material Science: Used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoronicotinaldehyde in chemical reactions involves the activation of the aldehyde group and the aromatic ring. The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions. These substituents can stabilize or destabilize intermediates, thereby affecting the reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoronicotinaldehyde: Similar structure but with the fluorine atom at position 5.
4-Bromo-2-fluoronicotinaldehyde: Similar structure but with the bromine and fluorine atoms swapped positions.
Uniqueness
This unique arrangement allows for selective reactions that may not be possible with other similar compounds .
Properties
IUPAC Name |
2-bromo-4-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWMGLSIEIKHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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